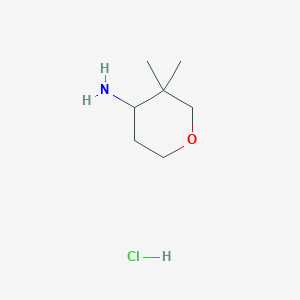

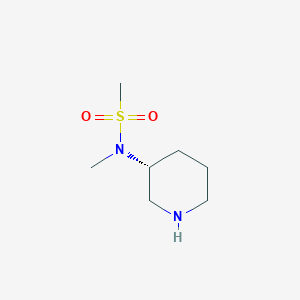

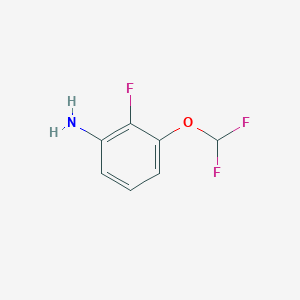

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide

Descripción general

Descripción

“®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide” is a chemical compound. Its hydrochloride form has a CAS Number of 2044837-68-3 and a molecular weight of 228.74 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring found in “®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, have unique biochemical properties . They are synthesized from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This process is known as an organophotocatalysed [1 + 2 + 3] strategy .Chemical Reactions Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in “®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, involves a one-step process via an organophotocatalysed [1 + 2 + 3] strategy . This process exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .Physical And Chemical Properties Analysis

“®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide” is a powder that is stored at room temperature . Its hydrochloride form has a molecular weight of 228.74 . A similar compound, “(S)-Piperidin-3-ylmethanesulfonamide”, has a molecular formula of C6H14N2O2S .Aplicaciones Científicas De Investigación

1. Crystallography and Structural Studies

- Structural Study of Derivatives: A structural study of nimesulidetriazole derivatives, which are structurally related to “(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, was conducted. The study focused on analyzing the nature of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots (Dey et al., 2015).

2. Organic Synthesis

- Alkyne-Iminium Ion Cyclizations: Research on (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, which involves the synthesis and intermediate formation similar to “(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, highlights the process of nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003).

3. Molecular and Supramolecular Structures

- Study of N-[2-(Pyridin-2-yl)ethyl]-derivatives: Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene, and toluenesulfonamide, which are structurally related, explores their potential as ligands for metal coordination (Jacobs et al., 2013).

4. Receptor Selectivity and Pharmacology

- Selective 5-HT7 Receptor Ligands: A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigated their role as selective 5-HT7 receptor ligands or multifunctional agents, relevant for the treatment of CNS disorders. This research is pertinent given the structural similarities with “(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide” (Canale et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJVLRMWVTLDB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCNC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)

![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)